molecular formula C14H10N2O3 B14340355 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione CAS No. 105888-40-2

4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione

Cat. No.: B14340355
CAS No.: 105888-40-2
M. Wt: 254.24 g/mol
InChI Key: KMGGSAFCFZKZFB-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione is a complex organic compound that features a naphthalene core substituted with a 1,2-dione group and an amino group linked to a 3-methyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the oxazole ring . The final step involves the coupling of the oxazole derivative with a naphthalene-1,2-dione precursor under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione group to diols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenediols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and the naphthalene core can engage in non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the oxazole ring with the naphthalene-1,2-dione core. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound for research and development .

Properties

CAS No.

105888-40-2

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

4-[(3-methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione

InChI

InChI=1S/C14H10N2O3/c1-8-6-13(19-16-8)15-11-7-12(17)14(18)10-5-3-2-4-9(10)11/h2-7,15H,1H3

InChI Key

KMGGSAFCFZKZFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

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